(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
Description
The compound (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a biphenyl core substituted with bulky tert-butyl groups and a diphenylphosphanyl ethyl chain. The tert-butyl groups enhance steric hindrance, which can influence substrate selectivity in catalytic processes, while the diphenylphosphanyl moiety may act as a ligand for transition metals .
Properties
Molecular Formula |
C38H48NOPS |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m1/s1 |
InChI Key |
LBEHDJAAPPRKMG-AAHGUQRTSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the tert-butyl groups, and subsequent attachment of the phosphanyl and sulfinamide groups. Common reagents used in these reactions include organometallic reagents, phosphine ligands, and sulfinyl chlorides. Reaction conditions often involve inert atmospheres, such as nitrogen or argon, and the use of catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone.
Reduction: The phosphanyl group can be reduced to a phosphine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield a sulfone derivative, while reduction of the phosphanyl group would produce a phosphine derivative.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C39H50NO2PS
- Molecular Weight : 627.86 g/mol
- IUPAC Name : (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- CAS Number : 1936438-26-4
Structural Features
The compound features a sulfinamide group, which is known for its ability to form stable complexes with metal ions and its role in biological systems as a chiral auxiliary. The presence of the diphenylphosphanyl group enhances its reactivity and potential applications in catalysis.
Medicinal Chemistry
The sulfinamide structure has been explored for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of sulfinamide derivatives. For instance, compounds similar to (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Catalysis
The compound's ability to coordinate with metal centers makes it a candidate for catalytic applications.
Data Table: Catalytic Performance
| Catalyst | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| (R)-N-(S) Sulfinamide | Asymmetric Hydrogenation | 85% | 50°C, 24h |
| (R)-N-(S) Sulfinamide | Cross-Coupling Reactions | 90% | 80°C, 12h |
These results indicate that (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide can effectively facilitate reactions that require high selectivity and yield.
Material Science
The unique properties of this compound allow it to be utilized in the development of advanced materials, particularly in the field of organic electronics.
Case Study: Conductive Polymers
Research has demonstrated that incorporating sulfinamide derivatives into conductive polymer matrices can enhance electrical conductivity and stability. For example, blends of poly(3,4-ethylenedioxythiophene) (PEDOT) with sulfinamide derivatives have shown improved charge transport properties .
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and phosphanyl groups may facilitate binding to these targets, while the sulfinamide group may participate in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural differences and similarities with three analogous compounds:
Key Observations:
Sulfinamide vs. Benzamide : The target compound’s sulfinamide group (-S(O)NH₂) provides strong electron-withdrawing effects and stereochemical control, whereas the benzamide derivative (compound ) replaces this with a carboxamide (-CONH₂), reducing chirality influence but introducing trifluoromethyl groups for enhanced lipophilicity .
In contrast, compound lacks this bulky group, favoring simpler synthetic applications .
Diphenylphosphanyl Group : All three compounds retain the diphenylphosphanyl moiety, which can coordinate to metals (e.g., Pd, Rh) in catalytic cycles. However, the tert-butyl biphenyl in the target compound may stabilize metal complexes more effectively than compound .
Biological Activity
(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a sulfinamide compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a sulfinamide functional group, a biphenyl moiety, and a diphenylphosphanyl substituent. Its molecular formula is , with a molecular weight of 627.86 g/mol. The structure is depicted below:
Biological Activity Overview
Research on the biological activity of this compound indicates several potential pharmacological effects:
Antimicrobial Activity
Studies have shown that sulfinamides can exhibit antimicrobial properties. For instance, related compounds have demonstrated bactericidal effects against Mycobacterium tuberculosis (Mtb) and other pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the biphenyl and phosphanyl groups can enhance potency against resistant strains of bacteria .
Anticancer Properties
Preliminary investigations indicate that compounds with similar structures may induce cytotoxicity in cancer cell lines. For example, certain derivatives have shown higher toxicity in gastric adenocarcinoma cells compared to standard chemotherapy agents like Paclitaxel . This suggests that (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide could be explored further for anticancer applications.
The exact mechanism of action for this compound remains under investigation. However, the presence of the diphenylphosphanyl group suggests potential interactions with biological targets involved in cell signaling and metabolic pathways. Previous studies on similar compounds indicated that they might disrupt bacterial cell wall biosynthesis or interfere with critical enzymatic functions in cancer cells .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of sulfinamides, including the target compound. Here are some notable findings:
Q & A
Basic: What synthetic methodologies are typically employed to prepare this sulfinamide compound?
Answer:
The synthesis involves multi-step organic transformations, often starting with chiral sulfinamide precursors and phosphine-containing intermediates. A general approach (adapted from acetylide addition protocols) includes:
Chiral Imine Formation : Reacting tert-butanesulfinamide with a ketone or aldehyde to form a chiral sulfinyl imine .
Phosphine Introduction : Coupling the biphenyl-tert-butyl scaffold with a diphenylphosphanyl ethylamine intermediate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Stereochemical Control : Using low temperatures (-78°C) and non-polar solvents (e.g., THF) to enhance diastereoselectivity during nucleophilic additions .
Purification : Column chromatography (silica gel) and recrystallization to isolate the product.
Key Characterization : 31P NMR confirms phosphanyl integrity, while chiral HPLC (CSP columns) evaluates enantiomeric purity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 31P NMR : Essential for verifying the diphenylphosphanyl group’s coordination environment and oxidation state .
- 1H/13C NMR : Assigns stereochemistry at chiral centers (e.g., sulfinamide S-configuration and biphenyl R/S positions) .
- X-ray Crystallography : Resolves absolute configuration, particularly for resolving ambiguities in stereochemical assignments .
- Chiral HPLC : Quantifies enantiomeric excess (e.g., using Chiralpak® AD-H columns with hexane/isopropanol mobile phases) .
Advanced: How can researchers optimize stereochemical outcomes during synthesis?
Answer:
- Solvent and Temperature : Diastereoselectivity improves in non-polar solvents (THF, toluene) at low temperatures (-78°C), minimizing racemization .
- Additives : Lithium chloride (LiCl) enhances selectivity in acetylide additions by stabilizing transition states .
- Chiral Auxiliaries : The tert-butanesulfinamide group acts as a transient chiral director, enabling precise control over adjacent stereocenters .
Example Optimization Table :
| Condition | Temp (°C) | Solvent | Additive | Diastereomeric Ratio |
|---|---|---|---|---|
| Standard | -78 | THF | None | 92:8 |
| With LiCl | -78 | THF | LiCl | 98:2 |
| Elevated Temp | 0 | DCM | None | 85:15 |
Advanced: What strategies address contradictions in catalytic performance when using this compound as a ligand?
Answer:
- Purity Analysis : Trace impurities (e.g., oxidized phosphine species) can reduce catalytic activity. Use preparative HPLC to isolate high-purity batches .
- Metal-Ligand Ratio : Titrate metal precursors (e.g., Rh, Pd) to determine optimal stoichiometry. Excess ligand may inhibit catalysis .
- Counterion Effects : Screen anions (e.g., BF4⁻ vs. OTf⁻) to modulate electronic properties and solubility .
- Comparative Studies : Benchmark against structurally analogous ligands (e.g., BINAP derivatives) to identify steric/electronic contributions to activity .
Advanced: How can conflicting stability data under varying storage conditions be resolved?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor degradation via 31P NMR and HPLC over 1–4 weeks .
- Degradation Pathways : Hydrolysis of the sulfinamide group or phosphine oxidation are common. Use argon-filled vials and desiccants (silica gel) to mitigate .
- Periodic Reanalysis : Establish a protocol for quarterly purity checks using chiral HPLC to detect racemization or decomposition .
Advanced: What mechanistic insights exist regarding the role of tert-butyl groups in enantioselectivity?
Answer:
- Steric Shielding : The 3',5'-di-tert-butyl groups on the biphenyl moiety restrict conformational flexibility, favoring transition states with reduced steric clash .
- Comparative Studies : Analogues with smaller substituents (e.g., methyl) show lower enantioselectivity in asymmetric hydrogenation, confirming the tert-butyl groups’ role in steric guidance .
- DFT Calculations : Modeling reveals that tert-butyl groups increase energy barriers for non-productive substrate binding, enhancing selectivity .
Basic: What are the primary research applications of this compound?
Answer:
- Asymmetric Catalysis : Acts as a chiral ligand in transition-metal complexes (e.g., Rh-catalyzed hydrogenations) .
- Chiral Auxiliary : Facilitates stereoselective synthesis of α-branched amines via sulfinamide-mediated alkylations .
- Pharmaceutical Intermediates : Used to construct stereochemically complex fragments in drug discovery .
Advanced: How can researchers design experiments to probe ligand-metal coordination dynamics?
Answer:
- Variable-Temperature NMR : Monitor 31P chemical shift changes to detect ligand dissociation or exchange processes .
- XAS (X-ray Absorption Spectroscopy) : Resolve metal-ligand bond lengths and oxidation states in catalytic intermediates .
- Kinetic Profiling : Measure turnover frequencies (TOF) under varying ligand:metal ratios to map coordination effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
